6-Hydroxynicotinonitrile is a chemical compound that belongs to the class of nicotinonitriles, characterized by the presence of a hydroxyl group at the 6-position of the pyridine ring. With the molecular formula , this compound has garnered attention in various fields of scientific research, particularly in organic chemistry and medicinal chemistry.
6-Hydroxynicotinonitrile can be synthesized from various precursors, including 2-cyanopyridine derivatives. It is often prepared through multi-step synthetic routes involving nitrile and hydroxyl group modifications. The compound is also explored in the context of pharmaceutical applications due to its potential biological activities.
6-Hydroxynicotinonitrile is classified as an organic compound, specifically a derivative of nicotinonitrile. It falls under the broader category of heterocyclic compounds, which are characterized by rings containing atoms of at least two different elements, typically carbon and nitrogen.
The synthesis of 6-hydroxynicotinonitrile can be achieved through several methods:
The synthesis typically involves the following steps:
The molecular structure of 6-hydroxynicotinonitrile features a pyridine ring with a hydroxyl group (-OH) at the 6-position and a nitrile group (-C≡N) at the 2-position. The compound has a planar structure typical of aromatic compounds, allowing for effective pi-stacking interactions.
6-Hydroxynicotinonitrile can undergo various chemical reactions, including:
The mechanism of action for 6-hydroxynicotinonitrile primarily involves its interaction with specific molecular targets such as enzymes and receptors within biological systems. The presence of both amino and hydroxyl groups enables it to form hydrogen bonds and other interactions that modulate enzymatic activity.
Research indicates that this compound may exhibit anti-inflammatory and anti-cancer properties by inhibiting specific enzyme pathways or altering receptor signaling mechanisms . These interactions are crucial for its potential therapeutic applications.
6-Hydroxynicotinonitrile has several applications in scientific research:
Hydroxynitrile lyases (HNLs) catalyze the reversible stereoselective addition of hydrogen cyanide (HCN) to carbonyl compounds, forming enantiomerically pure cyanohydrins. This reaction is pivotal for synthesizing 6-Hydroxynicotinonitrile, a key precursor in pharmaceuticals and agrochemicals. HNLs exhibit remarkable diversity in structure and mechanism, belonging to seven distinct protein superfamilies, including α/β-hydrolases, GMC oxidoreductases, and lipocalins [4] [9]. For instance, the bacterial HNL from Granulicella tundricola (cupin fold) and the arthropod HNL from Chamberlinius hualienensis (lipocalin fold) demonstrate convergent evolution toward cyanohydrin synthesis [9].
The enantioselectivity of HNLs is governed by active-site residues that position substrates precisely. In Chamberlinius hualienensis HNL, lysine (K117) acts as a catalytic base, abstracting a proton from the cyanohydrin’s hydroxyl group, while arginine (R38) donates a proton to the cyanide ion, facilitating C–C bond cleavage or formation [9]. This acid/base mechanism enables high stereocontrol (>95% enantiomeric excess) for pyridine-derived aldehydes like nicotinaldehyde, yielding (R)- or (S)-6-Hydroxynicotinonitrile. Recombinant HNLs (e.g., from Prunus amygdalus and Hevea brasiliensis) expressed in Pichia pastoris achieve industrial-scale productivity, with specific activities reaching 7,420 U·mg⁻¹ for (R)-mandelonitrile synthesis—the highest reported for any HNL [4] [9].
Table 1: HNL Diversity in Cyanohydrin Synthesis
Source Organism | Protein Fold | Enantioselectivity | Specific Activity (U·mg⁻¹) | Key Catalytic Residues |
---|---|---|---|---|
Chamberlinius hualienensis (Millipede) | Lipocalin | R-selective | 7,420 (for mandelonitrile) | K117, R38 |
Prunus amygdalus (Almond) | GMC oxidoreductase | R-selective | 150 | Histidine, Serine |
Manihot esculenta (Cassava) | α/β-Hydrolase | S-selective | 1,200 | Serine, Histidine |
Granulicella tundricola (Bacterium) | Cupin | S-selective | 28 (for benzaldehyde) | Metal-dependent |
Cross-linked enzyme aggregates (CLEAs) immobilize HNLs into porous matrices, enhancing their operational stability, reusability, and resistance to organic solvents. This method preserves catalytic activity while enabling continuous-flow biotransformations. CLEAs are synthesized by precipitating enzymes with ammonium sulfate or polyethylene glycol, followed by cross-linking with glutaraldehyde, which forms covalent bonds between lysine residues [3]. For HNL-based 6-Hydroxynicotinonitrile production, CLEAs of Arabidopsis thaliana HNL retain >90% activity after 10 reaction cycles and withstand elevated temperatures (up to 50°C) [4].
Key parameters for CLEA optimization include:
CLEA technology also facilitates multi-enzyme cascades. Co-immobilizing HNLs with nitrilases or amidases enables one-pot conversion of aldehydes to carboxylic acids or amides. For example, Pseudomonas putida CLEAs co-expressing HNL and nitrilase transform nicotinaldehyde to 6-hydroxynicotinic acid via 6-Hydroxynicotinonitrile, achieving 85% yield with minimal intermediate isolation [3] [8].
Table 2: CLEA Optimization Parameters for HNL Immobilization
Parameter | Optimal Range | Impact on Catalytic Performance |
---|---|---|
Precipitant | Polyethylene glycol 6000 | Minimizes enzyme denaturation; enhances aggregate porosity |
Cross-linker (Glutaraldehyde) | 5–10 mM | Stabilizes quaternary structure without excessive active-site blockage |
Cross-linking Duration | 2–4 hours | Ensures complete inter-molecular bonding |
Additives | Bovine serum albumin | Prevents active-site occlusion; improves mechanical stability |
Enzyme Loading | 20–30 mg/g CLEA | Maximizes activity density per unit mass |
Bacteria degrade nicotine via convergent pathways yielding 6-Hydroxynicotinonitrile precursors. Pseudomonas putida employs the pyrrolidine pathway, where nicotine dehydrogenase oxidizes nicotine to 6-hydroxynicotine, followed by hydrolysis to 6-hydroxy-pseudooxynicotine. This intermediate undergoes oxidative rearrangement to 6-hydroxy-3-succinoylpyridine (HSP), a structural analog of 6-Hydroxynicotinonitrile [1] [5]. HSP is then decarboxylated by HSP hydroxylase (HspB)—an NADH-dependent flavoprotein—to 2,5-dihydroxypyridine (2,5-DHP), releasing succinate [5] [7].
In Agrobacterium tumefaciens S33, a fused pathway integrates elements of both pyridine and pyrrolidine routes. Nicotine is first hydroxylated at C6 (pyridine pathway), then channeled through HSP to 2,5-DHP (pyrrolidine pathway) via HSP hydroxylase [5] [7]. This enzyme, a 90-kDa homodimer, requires FAD and NADH for activity and catalyzes HSP decarboxylation at a rate of 18.8 ± 1.85 µmol·min⁻¹·mg⁻¹ [7]. Heterologous expression of hspB in E. coli enables biotransformation of tobacco waste-derived HSP to 2,5-DHP (69.7% molar yield), a precursor for 5-aminolevulinic acid synthesis [5].
Table 3: Key Enzymes in Bacterial Nicotine Catabolism
Enzyme | Function | Cofactors | Specific Activity | Pathway |
---|---|---|---|---|
Nicotine Dehydrogenase | Hydroxylates nicotine at C6 | Molybdenum, Fe-S | 0.45 µmol·min⁻¹·mg⁻¹ (in P. putida) | Pyrrolidine pathway |
6-Hydroxy-L-nicotine Oxidase | Converts 6-hydroxy-L-nicotine to 6-hydroxy-N-methylmyosmine | FAD | 8.2 µmol·min⁻¹·mg⁻¹ (in Arthrobacter) | Pyridine pathway |
HSP Hydroxylase (HspB) | Decarboxylates HSP to 2,5-DHP | NADH, FAD | 18.8 µmol·min⁻¹·mg⁻¹ (in A. tumefaciens) | Fused pathway |
2,5-DHP Dioxygenase | Cleaves 2,5-DHP to N-formylmaleamic acid | Fe²⁺ | 15.6 µmol·min⁻¹·mg⁻¹ (in Pseudomonas) | Pyrrolidine pathway |
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